
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide, also known as CXS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. CXS has shown promising results in various studies, making it a potential candidate for future drug development.
Mecanismo De Acción
The mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been found to reduce seizures in animal models of epilepsy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide in lab experiments is that it has been extensively studied and has shown promising results in various studies. However, one of the limitations of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine the optimal dosage and administration of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. Finally, more research is needed to determine the potential side effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide and how to mitigate them.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide involves the reaction of N-ethylpropanamide with cyclohexylsulfonyl chloride and 4-aminophenyl. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antinociceptive, and anticonvulsant activities. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZZYVMAYTFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
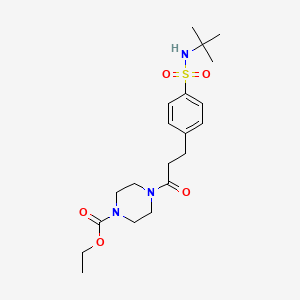
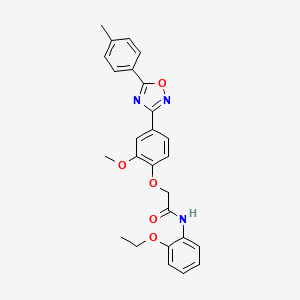
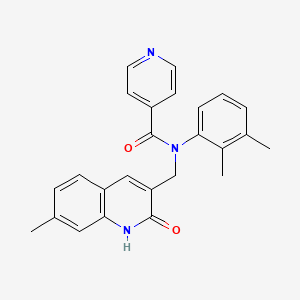
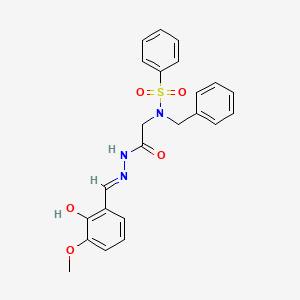

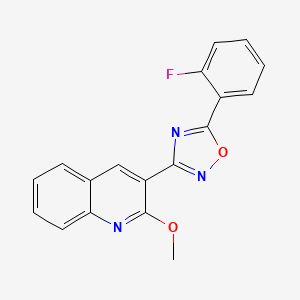
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)




